![molecular formula C24H17N3O2S B2936971 N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-1-naphthamide CAS No. 1021073-82-4](/img/structure/B2936971.png)
N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-1-naphthamide” is a compound that belongs to the class of thiazolo[3,2-a]pyrimidines . Thiazolo[3,2-a]pyrimidines have been consistently regarded as structural analogs of biogenic purine bases and can be considered as potential purine antagonists . They have received considerable attention from both synthetic and medicinal chemists because of their wide range of biological activities .
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines involves several steps . The first step is the synthesis of S-alkylated derivatives by the reaction of 6-substituted-2-thiouracils with the appropriate substituted phenacyl halides . Upon treatment of S-alkylated derivatives at different temperatures, intramolecular cyclization to 3-(substituted phenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones or sulfonation of cyclized products to the corresponding sulfonic acid derivatives occurred . Further, acylation of the 7-NH2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones afforded amide derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolo[3,2-a]pyrimidines have been described in the synthesis analysis section. The reaction mechanism involved nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of an intermediate product, which underwent [3,3]-Claisen rearrangement .Future Directions
Thiazolo[3,2-a]pyrimidines, especially those that are 2-substituted, are promising scaffolds for the design of new medicines, including anticancer drugs . The structure of thiazolo[3,2-a]pyrimidine can be readily modified by the introduction of new binding centers, which is extremely necessary to optimize the interaction of the ligand with the active center of the biotarget . This suggests that “N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-1-naphthamide” and similar compounds could have potential applications in drug development in the future.
Mechanism of Action
Target of Action
It’s known that derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines . They are often used in the design of structures capable of effectively binding to biological targets .
Mode of Action
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target .
Biochemical Pathways
Thiazolo[3,2-a]pyrimidines have been consistently regarded as structural analogs of biogenic purine bases and can be considered as potential purine antagonists . This suggests that they may interact with biochemical pathways involving purine bases.
Result of Action
They have been associated with a wide range of biological activities, including anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-HIV, calcium channel blocking, acetylcholine esterase inhibitory, CDC25B phosphatase inhibitory, Bcl-2 family proteins inhibitory, glutamate receptor antagonistic, and 5-HT2a receptor antagonistic activities .
Action Environment
The design of new scaffolds to deal with antimicrobial resistance has become one of the most important areas of antimicrobial research today . This suggests that the compound’s action could potentially be influenced by factors such as the presence of other drugs, the patient’s health status, and the specific environment within the body.
properties
IUPAC Name |
N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2S/c1-15-12-22(28)27-21(14-30-24(27)25-15)17-8-4-9-18(13-17)26-23(29)20-11-5-7-16-6-2-3-10-19(16)20/h2-14H,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLYLKJCYJXPDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-1-naphthamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.